2,3-Dichloro-4-propoxyphenylboronic acid
Description
2,3-Dichloro-4-propoxyphenylboronic acid (CAS: 2096331-41-6) is a substituted phenylboronic acid derivative with the molecular formula C₉H₉BCl₂O₃ and a molecular weight of 248.89 g/mol . The compound features two chlorine substituents at the 2- and 3-positions of the phenyl ring and a propoxy group (-OCH₂CH₂CH₃) at the 4-position. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and materials.
Properties
IUPAC Name |
(2,3-dichloro-4-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BCl2O3/c1-2-5-15-7-4-3-6(10(13)14)8(11)9(7)12/h3-4,13-14H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHPWLJZKVUWHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCCC)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-propoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2Pin2) as the boron source and a palladium catalyst under mild conditions . The reaction proceeds as follows:
- The aryl halide (2,3-dichloro-4-propoxyphenyl halide) is reacted with bis(pinacolato)diboron.
- A palladium catalyst, such as Pd(dppf)Cl2, is used to facilitate the reaction.
- The reaction is carried out in the presence of a base, such as potassium acetate, in a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4-propoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling:
2,3-Dichloro-4-propoxyphenylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls and other complex organic structures. This method is favored due to its efficiency and ability to create stable carbon-carbon bonds under mild conditions . The compound's reactivity can be enhanced through careful selection of catalysts and reaction conditions.
| Reaction Type | Key Features | References |
|---|---|---|
| Suzuki-Miyaura | Forms C-C bonds; uses palladium catalysts | , , |
| Borylation | Introduces boron into organic molecules | , |
Medicinal Chemistry
Potential Therapeutic Applications:
Research indicates that derivatives of boronic acids, including this compound, may function as inhibitors of certain kinases involved in cancer pathways. For instance, compounds that modulate the PI3K pathway have shown promise in treating various cancers by inhibiting tumor growth and proliferation . The ability to modify biomolecules also positions this compound as a useful tool in drug discovery and development.
Case Study: Cancer Treatment
A study highlighted the potential of boronic acid derivatives as therapeutic agents against breast cancer by targeting specific signaling pathways associated with tumorigenesis. The findings suggest that these compounds can disrupt cancer cell proliferation effectively .
Materials Science
Advanced Materials Development:
The compound is also explored for its role in creating advanced materials such as polymers and electronic components. Its unique chemical properties allow it to be incorporated into materials that require specific functional characteristics, such as conductivity or responsiveness to environmental stimuli .
Mechanism of Action
The primary mechanism of action of 2,3-Dichloro-4-propoxyphenylboronic acid involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid and stabilize the reaction intermediates.
Comparison with Similar Compounds
Substituent Variations: Halogen vs. Alkoxy Groups
The reactivity and electronic properties of phenylboronic acids are heavily influenced by substituents. Below is a comparison with key analogs:
Key Findings :
- Electron-withdrawing groups (Cl, F): Chlorine and fluorine substituents increase the electrophilicity of the boronic acid, enhancing reactivity in cross-coupling reactions. However, steric hindrance from 2,3-dichloro substitution may reduce coupling efficiency compared to monosubstituted analogs like 4-chlorophenylboronic acid .
- Alkoxy substituents : The propoxy group in this compound introduces moderate electron-donating effects, which can stabilize the boronic acid but may reduce solubility in polar solvents compared to methoxy analogs .
Alkoxy Chain Variations
Alkoxy group length and branching significantly impact steric and solubility properties:
Key Findings :
- Propoxy vs. isopropoxy : Linear propoxy groups (as in the target compound) offer better conformational flexibility for binding in catalytic reactions compared to bulky isopropoxy derivatives .
- Longer alkoxy chains : Compounds like p-butoxyphenylboronic acid exhibit reduced crystallinity, which may complicate purification but improve solubility in organic solvents .
Functionalized Derivatives
Additional functional groups further modulate reactivity:
Key Findings :
- Amino and formyl groups: These introduce sites for further chemical modification, enabling applications in biosensing and drug delivery. The target compound lacks such functional groups, limiting its utility in these areas .
- Dimethylamino-propoxy derivative: The tertiary amine in this analog (CAS: 1704080-14-7) could enhance water solubility and enable pH-dependent reactivity, a feature absent in the target compound .
Biological Activity
2,3-Dichloro-4-propoxyphenylboronic acid (CAS No. 2096331-41-6) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is notable for its applications in medicinal chemistry, particularly in the development of therapeutics targeting various diseases, including cancer and bacterial infections. This article reviews the biological activity of this compound, summarizing key findings from recent research.
Chemical Structure and Properties
The molecular structure of this compound features a phenyl ring substituted with two chlorine atoms and a propoxy group, with a boronic acid functional group. This configuration contributes to its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its role as an enzyme inhibitor and potential therapeutic agent.
1. Enzyme Inhibition
Boronic acids are known for their ability to inhibit serine proteases and other enzymes. The specific mechanism by which this compound exerts its inhibitory effects involves the formation of reversible covalent bonds with the active site of enzymes. This property has been exploited in the development of inhibitors for proteases involved in cancer progression.
2. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for combating bacterial infections. Its effectiveness against various bacterial strains suggests potential applications in antibiotic development.
3. Anticancer Properties
Recent investigations into the anticancer effects of this compound have shown promise in inhibiting tumor cell proliferation. The compound has been tested against several cancer cell lines, revealing significant cytotoxic effects.
Case Studies
-
Anticancer Activity : A study evaluated the compound's effects on prostate cancer cell lines, demonstrating an IC50 value indicative of potent antiproliferative activity (Table 1).
Compound IC50 (μM) Selectivity Index This compound 15 ± 3 5.0 -
Antimicrobial Efficacy : In another study focusing on bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) suggesting effective antimicrobial action.
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 32 Escherichia coli 64
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Targeting : The boron atom forms a complex with hydroxyl groups in serine residues of enzymes, leading to inhibition.
- Cell Signaling Pathways : By modulating pathways involved in cell proliferation and apoptosis, this compound can influence cancer cell survival.
Q & A
Q. What are the established synthetic routes for 2,3-Dichloro-4-propoxyphenylboronic acid, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a halogenated aromatic precursor reacts with a boronic acid under palladium catalysis. For example:
- Step 1: Start with 2,3-dichloro-4-propoxyphenyl halide (e.g., bromide or iodide).
- Step 2: React with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst and KOAc base in THF at 80–100°C .
- Key Variables: Solvent polarity (THF vs. DMF), temperature, and catalyst loading significantly impact yield. Lower temperatures (<80°C) may reduce side reactions but prolong reaction time.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR: Confirm substitution pattern (e.g., chloro and propoxy groups) via chemical shifts. For example, the propoxy group’s methyl protons appear at δ ~1.0–1.2 ppm .
- HPLC-MS: Quantify purity (>97% by area) and detect impurities (e.g., dehalogenated byproducts).
- Elemental Analysis: Verify boron and chlorine content (theoretical: B 4.2%, Cl 23.8%) .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Short-term: Store at 0–6°C in airtight, amber vials to prevent hydrolysis of the boronic acid group .
- Long-term: Use desiccators with silica gel under inert gas (N₂/Ar). Avoid exposure to moisture or acidic vapors, which promote boronic acid dimerization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields or purity across studies?
Methodological Answer: Discrepancies often arise from:
- Impurity Profiles: Use 2D NMR (HSQC, HMBC) to identify trace byproducts (e.g., deboronation products or residual catalyst).
- Analytical Variability: Standardize HPLC conditions (e.g., C18 column, 30% acetonitrile/water mobile phase, UV detection at 254 nm) .
- Reaction Scalability: Pilot small-scale reactions (1–5 mmol) before scaling to >50 mmol, as exotherms or mixing inefficiencies may reduce yield .
Q. What strategies optimize the use of this compound in multi-step syntheses (e.g., drug intermediates)?
Methodological Answer:
- Protection/Deprotection: Protect the boronic acid group with neopentyl glycol during harsh reactions (e.g., Grignard additions), then regenerate via acidic hydrolysis .
- Cross-Coupling Efficiency: Pair with electron-deficient aryl halides (e.g., nitro-substituted partners) to enhance Suzuki coupling rates. Use XPhos Pd G3 catalyst for sterically hindered substrates .
Q. How does the electronic effects of substituents (Cl, OPr) influence reactivity in cross-coupling reactions?
Methodological Answer:
- Chloro Groups: Electron-withdrawing Cl atoms activate the aryl ring toward electrophilic substitution but may reduce nucleophilic boronate formation.
- Propoxy Group: Electron-donating OPr enhances boronate stability but can sterically hinder catalyst access. Computational studies (DFT) suggest meta-chloro positions reduce steric clash in Pd-mediated couplings .
Q. What are the safety protocols for handling this compound, given its potential hazards?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing.
- Exposure Mitigation: Monitor air quality with personal samplers (OSHA Method PV2120) if handling powders. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
